N-(furan-2-ylmethyl)ethanamine
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Overview
Description
N-(furan-2-ylmethyl)ethanamine represents an important chemical structure in organic chemistry due to its versatile applications in synthesis and material science. This compound, characterized by the presence of a furan ring attached to an ethanamine group, serves as a crucial intermediate in various chemical reactions and synthetic pathways.
Synthesis Analysis
The synthesis of N-(furan-2-ylmethyl)ethanamine and its derivatives often involves catalytic reactions and innovative methodologies. For instance, silver(I)-catalyzed domino cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reactions have been employed to construct furan derivatives with high chemoselectivity under mild conditions (Peng et al., 2020). Additionally, asymmetric synthesis approaches have been used to produce enantiomers of related furan-ethylamine compounds, showcasing the adaptability of synthesis methods for these structures (Demir et al., 2001).
Molecular Structure Analysis
The molecular structure of N-(furan-2-ylmethyl)ethanamine derivatives has been elucidated using various analytical techniques, including X-ray crystallography and Density Functional Theory (DFT) calculations. These studies reveal intricate details about the molecular packing, hydrogen bonding interactions, and electronic properties of these compounds (Al-qubati et al., 2020). Such detailed structural analysis aids in understanding the reactivity and potential applications of furan-based compounds.
Chemical Reactions and Properties
N-(furan-2-ylmethyl)ethanamine and its derivatives participate in a wide array of chemical reactions, highlighting their reactivity and functional versatility. For example, Palladium-catalyzed aerobic oxidative dicarbonation reactions have been utilized for the synthesis of highly conjugated functionalized 2-pyridones, indicating the potential of furan derivatives in constructing complex heterocyclic systems (Yang et al., 2021).
Physical Properties Analysis
The physical properties of N-(furan-2-ylmethyl)ethanamine derivatives, such as solubility, melting points, and molecular weights, are influenced by the specific structure and substituents present. Studies on biobased polyesters incorporating furan derivatives reveal the impact of methylene units in the dicarboxylic segments on the physical properties of the polymers, demonstrating the importance of furan-based compounds in material science (Jiang et al., 2014).
Scientific Research Applications
Fluorescent and Water Soluble Compounds
N-(furan-2-ylmethyl)ethanamine has been utilized in the synthesis of highly fluorescent and water-soluble compounds. For instance, a study synthesized a water-soluble perylene bisimide derivative using N-(furan-2-ylmethyl)ethanamine, which exhibited high fluorescence and good solubility in water and other polar solvents (Boobalan, Imran, & Nagarajan, 2012).
Corrosion Inhibition
N-(furan-2-ylmethyl)ethanamine derivatives have been researched as corrosion inhibitors. A study found that nitrogenated derivatives of furfural, including compounds related to N-(furan-2-ylmethyl)ethanamine, effectively inhibited corrosion in mild steel in an acidic environment (Guimarães et al., 2020).
Chiral Building Blocks
The compound has been used in the asymmetric synthesis of chiral building blocks. A study demonstrated the conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into different enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, an important chiral building block (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Urease Inhibitory Activities
Research into Zn(II) complexes with N-(furan-2-ylmethyl)ethanamine derivatives revealed urease inhibitory activities, suggesting potential biomedical applications (Nayab et al., 2021).
Renewable Ionic Liquids
The compound was studied in the context of renewable ionic liquids. Specifically, N-ethyl-N-(furan-2-ylmethyl)ethanaminium dihydrogen phosphate, a derivative, was analyzed for properties like structuring and intermolecular interactions (García, Atilhan, & Aparicio, 2015).
Biofuel Feedstock
It has been used in the conversion of furfural to levulinate esters, which are potential biofuel feedstocks. This conversion process used bifunctional catalysts for hydrogen-transfer hydrogenation and acid-catalyzed alcoholysis (Chen, Li, Huang, & Yuan, 2016).
Synthesis of Heterocycles
N-(furan-2-ylmethyl)ethanamine has been involved in the synthesis of various heterocycles, such as indazoles and furans, through catalytic reactions that utilize C–H bond functionalization (Hummel & Ellman, 2014).
Novel Compounds for Pharmaceutical Industry
It was used in the synthesis of novel compounds with potential applications in the pharmaceutical and chemical industries, such as 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane (Orie, Ngochindo, & Abayeh, 2019).
Safety And Hazards
“N-(furan-2-ylmethyl)ethanamine” may cause irritation upon contact or ingestion, affecting the eyes, skin, and respiratory tract . Appropriate personal protective equipment should be worn to avoid direct contact with this chemical . It should be stored and handled according to safety procedures, and kept away from sources of fire and oxidizers .
properties
IUPAC Name |
N-(furan-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVNYJPAGHUWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275626 |
Source
|
Record name | N-(furan-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)ethanamine | |
CAS RN |
14496-33-4 |
Source
|
Record name | N-(furan-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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